molecular formula C22H27N5O2 B2711039 2-Butyl-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 899727-12-9

2-Butyl-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2711039
CAS RN: 899727-12-9
M. Wt: 393.491
InChI Key: KJUZRCKIMZYFOC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of imidazoles involves a five-membered ring with two non-adjacent nitrogen atoms . The presence of a positive charge on either of two nitrogen atom shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

Hydantoin derivatives, which share structural similarities with the specified compound, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds, including various imidazoles and imidazolidinones, have been explored for their potential in therapeutic and agrochemical applications. They play crucial roles in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications (Shaikh et al., 2023). Moreover, imidazole derivatives have been reviewed for their antitumor activity, suggesting that structures under consideration are promising for synthesizing compounds with diverse biological properties (Iradyan et al., 2009).

Synthesis and Chemical Properties

The Bucherer-Bergs reaction is highlighted as an efficient method for the synthesis of hydantoin, demonstrating its application in producing significant natural products and potential therapeutics. This reaction is notable for its scope and limitations in preparing hydantoin, a scaffold that supports the importance of such structures in drug discovery (Shaikh et al., 2023).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives has shown potential for in vitro antioxidant and anti-inflammatory activities, indicating the importance of exploring similar structures for developing new therapeutic agents (Raut et al., 2020).

Environmental Applications

Certain derivatives, including those related to the specified compound, have been investigated for their environmental applications. For example, studies on redox mediators in the treatment of organic pollutants highlight the role of certain chemical structures in enhancing the degradation efficiency of recalcitrant compounds in wastewater (Husain & Husain, 2007).

Future Directions

The future of imidazole research is promising, with recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

properties

IUPAC Name

2-butyl-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-7-8-11-25-20(28)18-19(24(6)22(25)29)23-21-26(15(4)16(5)27(18)21)17-12-13(2)9-10-14(17)3/h9-10,12H,7-8,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUZRCKIMZYFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=C(C=CC(=C4)C)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-6-(2,5-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

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